ACT-389949 - 1258417-54-7

ACT-389949

Catalog Number: EVT-3183626
CAS Number: 1258417-54-7
Molecular Formula: C20H18F2N6O3
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ACT-389949 is described in patent WO2010/143116, which outlines a multi-step synthetic route involving various chemical reactions to construct its complex molecular framework. The compound's structure includes a triazole ring, an oxazole moiety, and a carboxamide group. Specific parameters such as reaction conditions (temperature, solvent choice, and reaction time) are critical to achieving the desired purity and yield. For instance, the synthesis typically involves:

  1. Formation of the Triazole Ring: This is achieved through a click chemistry approach, utilizing azides and alkynes under controlled conditions.
  2. Oxazole Synthesis: The oxazole component is formed via cyclization reactions that may require specific catalysts or reagents.
  3. Final Coupling Reactions: These steps involve linking various fragments to yield the final product, ensuring that stereochemistry is maintained throughout the process .
Molecular Structure Analysis

The molecular formula of ACT-389949 is C19H20F2N4O3C_{19}H_{20}F_{2}N_{4}O_{3}, indicating a complex structure with multiple functional groups that contribute to its biological activity. The compound features:

  • Triazole Ring: This five-membered ring contributes to the compound's stability and interaction with biological targets.
  • Oxazole Moiety: This heterocyclic structure plays a crucial role in receptor binding affinity.
  • Carboxamide Group: Essential for solubility and bioactivity, facilitating interactions with the FPR2 receptor.

Molecular modeling studies have suggested that ACT-389949 adopts a conformation conducive to effective binding with FPR2, highlighting its potential as a potent agonist .

Chemical Reactions Analysis

ACT-389949 participates in several key chemical reactions relevant to its mechanism of action:

  1. Receptor Binding: Upon administration, ACT-389949 binds selectively to FPR2, triggering intracellular signaling cascades.
  2. Calcium Mobilization: The binding event leads to a transient rise in intracellular calcium levels, which is crucial for various cellular responses such as chemotaxis and activation of NADPH oxidase.
  3. β-Arrestin Recruitment: The compound also promotes β-arrestin recruitment, which modulates downstream signaling pathways and cellular responses .

These reactions are vital for understanding how ACT-389949 exerts its therapeutic effects.

Mechanism of Action

ACT-389949 functions primarily through selective activation of FPR2. The mechanism involves several steps:

  1. Binding to FPR2: ACT-389949 binds with high affinity to FPR2 on neutrophils.
  2. Intracellular Signaling:
    • Activation of G protein pathways leads to increased intracellular calcium levels.
    • Recruitment of β-arrestin facilitates additional signaling pathways that enhance anti-inflammatory responses.
  3. Cellular Effects: These signaling events culminate in neutrophil chemotaxis, granule mobilization, and oxidative burst activities essential for resolving inflammation .

This mechanism underscores the compound's potential utility in treating inflammatory diseases.

Physical and Chemical Properties Analysis

ACT-389949 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.38 g/mol.
  • Solubility: The compound shows good solubility in organic solvents, which is advantageous for formulation purposes.
  • Stability: It demonstrates resistance to oxidation compared to other known FPR2 agonists, enhancing its therapeutic viability.

These properties are critical for determining the drug's formulation and delivery methods in clinical settings .

Applications

The primary applications of ACT-389949 lie within the field of inflammatory disease treatment. Its selective action on FPR2 positions it as a potential therapeutic agent for conditions such as:

  1. Cardiovascular Diseases: Particularly in managing post-myocardial infarction inflammation and promoting cardiac repair mechanisms.
  2. Autoimmune Disorders: Its anti-inflammatory properties may extend to various autoimmune conditions where inflammation plays a central role.
  3. Research Tool: As an FPR2 agonist, ACT-389949 serves as an important tool for studying receptor biology and signaling pathways related to inflammation .
Introduction to Formyl Peptide Receptor 2 (FPR2/ALX) as a Therapeutic Target

Immunomodulatory Role of FPR2 in Inflammation Resolution

FPR2/ALX activation drives a coordinated program of inflammation resolution through multiple cellular mechanisms: (1) Neutrophil recruitment arrest: Ligand-bound FPR2 inhibits further neutrophil infiltration into inflamed tissues, limiting collateral tissue damage [2] [10]. (2) Non-phlogistic phagocytosis: The receptor enhances macrophage clearance of apoptotic neutrophils (efferocytosis) without releasing pro-inflammatory cytokines [7]. (3) Cytokine repertoire switching: FPR2 signaling downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while promoting anti-inflammatory mediators (IL-10, TGF-β) [8]. (4) Reactive oxygen species (ROS) modulation: Depending on ligand context, FPR2 can either amplify or suppress NADPH oxidase activity, influencing oxidative stress microenvironments [7] [10].

In inflammatory bowel disease (IBD) models, FPR2 activation correlates with accelerated mucosal healing and reduced histological damage scores [2] [6]. Similarly, in liver inflammation models, FPR2 agonists demonstrate hepatoprotective effects by mitigating lipotoxicity and reducing macrophage infiltration [3]. These resolution-promoting actions stem from the receptor's ability to integrate signals from endogenous SPMs, which are enzymatically derived from omega-3 polyunsaturated fatty acids during the resolution phase of acute inflammation [2] [7].

FPR2 Signaling Paradox: Pro-inflammatory versus Pro-resolving Agonists

The functional duality of FPR2/ALX presents a significant pharmacological challenge. The receptor responds to:

  • Pro-resolving ligands: SPMs (LXA₄, AT-LXA₄, RvD1), annexin A1-derived peptides
  • Pro-inflammatory ligands: Serum amyloid A (SAA), amyloid-β peptides, HIV envelope peptides

Table 1: Functional Outcomes of Different FPR2 Agonist Classes

Agonist ClassRepresentative LigandsPrimary Signaling EffectsFunctional Outcomes
SPMsLXA₄, RvD1↑ cAMP, ↓ NF-κB nuclear translocationNeutrophil apoptosis, Efferocytosis enhancement, Anti-inflammatory cytokine release
Synthetic Biased AgonistsACT-389949, Quin-C1G protein activation without β-arrestin recruitmentTransient anti-inflammatory effects without sustained desensitization
Pathological PeptidesSAA, Amyloid-β↑ ERK1/2 phosphorylation, ↑ NADPH oxidase assemblyNeutrophil degranulation, ROS production, Pro-inflammatory cytokine release

This paradox arises from ligand-directed signaling bias, wherein different agonists stabilize distinct receptor conformations that preferentially activate specific downstream pathways [10]. For example, LXA₄ binding favors coupling to inhibitory Gαᵢ proteins that inhibit ERK and NF-κB activation, while serum amyloid A promotes Gαᵢ-mediated phospholipase Cβ activation and calcium mobilization [3] [10]. Additionally, receptor trafficking differences determine functional outcomes: Pro-resolving agonists trigger transient receptor internalization followed by recycling, whereas pro-inflammatory ligands induce prolonged FPR2 sequestration [5] [10].

Rationale for Developing Synthetic FPR2 Agonists

The development of synthetic FPR2 agonists like ACT-389949 addresses three key limitations of endogenous SPMs:

  • Metabolic instability: LXA₄ and RvD1 undergo rapid enzymatic inactivation by dehydrogenases in vivo, with plasma half-lives typically <5 minutes [7]. Their polar carboxylic acid groups facilitate rapid renal clearance and β-oxidation, limiting therapeutic utility.
  • Receptor promiscuity: Natural SPMs exhibit cross-reactivity with other receptors (e.g., LXA₄ activates aryl hydrocarbon receptor), complicating pharmacological interpretation [7].
  • Biosynthesis impairment: Chronic inflammatory conditions like IBD demonstrate impaired SPM biosynthesis due to dysregulated lipoxygenase pathways [2] [6].

Synthetic agonists offer solutions through:

  • Structural optimization: Introduction of non-hydrolyzable bonds and lipophilic groups to resist enzymatic degradation
  • Receptor selectivity: Engineering molecules with exclusive FPR2/ALX specificity
  • Controlled signaling profiles: Designing biased agonists that preferentially activate resolution pathways

Table 2: Comparative Properties of Natural vs. Synthetic FPR2 Agonists

PropertyNatural SPMs (e.g., LXA₄)Synthetic Agonists (e.g., ACT-389949)
Target SpecificityModerate (cross-reactivity with other receptors)High (selective for FPR2/ALX)
Metabolic StabilityLow (rapidly inactivated by dehydrogenases)Moderate (designed to resist enzymatic degradation)
Pharmacokinetic Half-life<5 minutes~29.3 hours (ACT-389949 in humans)
Chemical ModifiabilityLimited (sensitive structure-activity relationship)High (tolerant of structural modifications)

ACT-389949: Chemical Properties and Pharmacological Characterization

Properties

CAS Number

1258417-54-7

Product Name

ACT-389949

IUPAC Name

N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide

Molecular Formula

C20H18F2N6O3

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29)

InChI Key

PBTWPEDVIMHJEO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F

Synonyms

2-methyl-5-m-tolyloxazole-4-carboxylic acid (2-(4-(1,1-difluoroethyl)oxazol-2-ylmethyl)-2H-(1,2,3)triazol-4-yl)amide
ACT-389949

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.